molecular formula C9H12O B14117492 1-(Methoxymethyl)-4-methylbenzene CAS No. 27755-28-8

1-(Methoxymethyl)-4-methylbenzene

Cat. No.: B14117492
CAS No.: 27755-28-8
M. Wt: 136.19 g/mol
InChI Key: HNASEWFYPPRNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism .

Industrial Production Methods: In industrial settings, the synthesis of 4-methylbenzyl methyl ether can be achieved through the acid-catalyzed dehydration of 4-methylbenzyl alcohol using sulfuric acid. This method is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylbenzyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzyl methyl ether involves its ability to undergo nucleophilic substitution reactions. The methoxy group can be protonated by strong acids, making it a good leaving group. This allows nucleophiles to attack the carbon atom, leading to the formation of various substituted products .

Comparison with Similar Compounds

    Benzyl methyl ether: Similar structure but without the methyl group on the benzene ring.

    4-Methoxybenzyl methyl ether: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: 4-Methylbenzyl methyl ether is unique due to the presence of both a methyl group and a methoxy group on the benzene ring, which influences its reactivity and applications in different chemical reactions .

Properties

CAS No.

27755-28-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3

InChI Key

HNASEWFYPPRNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.